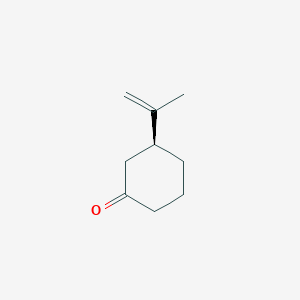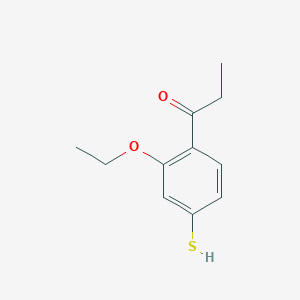![molecular formula C30H48O3 B14074471 (3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14074471.png)
(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betulinic acid is a naturally occurring pentacyclic triterpenoid, primarily extracted from the bark of plants belonging to the Betulaceae family, such as the white birch (Betula pubescens) and other species like Ziziphus mauritiana and Prunella vulgaris . It has garnered significant attention due to its diverse biological activities, including antiretroviral, antimalarial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betulinic acid can be synthesized through various chemical methods. One common approach involves the oxidation of betulin, a precursor found in birch bark. Betulin is oxidized to betulonic acid using a pyridine dichromate complex and acetic anhydride in dimethylformamide. The betulonic acid is then reduced to betulinic acid using sodium boron hydride in C2-4 alcohol .
Industrial Production Methods: Industrial production of betulinic acid often relies on the extraction of betulin from birch bark, followed by its chemical transformation. Recent advancements have also explored biotechnological synthesis using engineered yeasts to produce betulinic acid in a more environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions: Betulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to betulonic acid and further reduced back to betulinic acid .
Common Reagents and Conditions:
Oxidation: Pyridine dichromate complex and acetic anhydride in dimethylformamide.
Reduction: Sodium boron hydride in C2-4 alcohol.
Substitution: Functionalization through amination, esterification, sulfonation, and alkylation.
Major Products: The major products formed from these reactions include betulonic acid and various functionalized derivatives of betulinic acid, such as betulinic acid sulfates and amides .
Scientific Research Applications
Betulinic acid has a wide range of scientific research applications:
Mechanism of Action
Betulinic acid is often compared with other pentacyclic triterpenoids, such as betulin and betulonic acid. While all these compounds share a similar structure, betulinic acid is unique due to its potent anticancer and anti-HIV activities . Betulin, for instance, is primarily known for its anti-inflammatory properties, whereas betulonic acid is an intermediate in the synthesis of betulinic acid .
Comparison with Similar Compounds
- Betulin
- Betulonic acid
- Lupeol
- Oleanolic acid
Betulinic acid stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent in various fields of research and medicine.
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19?,20?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1 |
InChI Key |
QGJZLNKBHJESQX-VMLWRBQGSA-N |
Isomeric SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


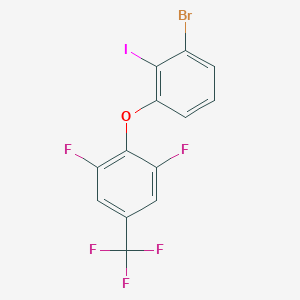
![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
![(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14074396.png)
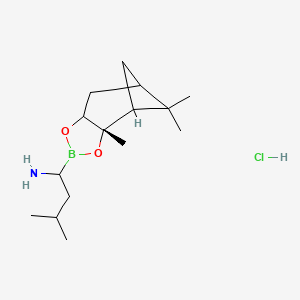
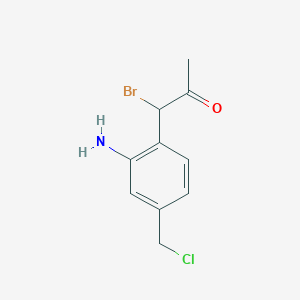

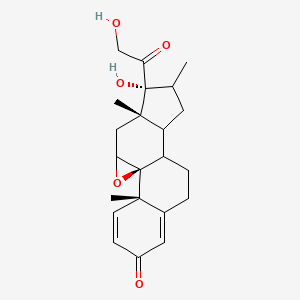
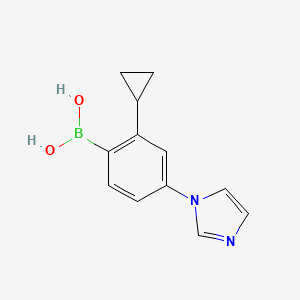
![4-[Methyl(propanoyl)amino]phenyl propanoate](/img/structure/B14074438.png)
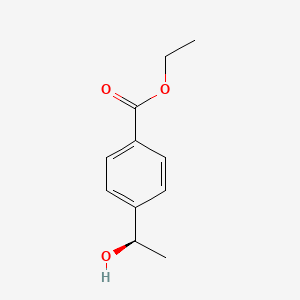
![4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B14074451.png)
